3-(Pyridin-2-yl)propiolic acid
Overview
Description
3-(Pyridin-2-yl)propiolic acid is a chemical compound with the molecular formula C8H5NO2 . It has a molecular weight of 147.13 g/mol . The compound is characterized by the presence of a pyridine ring and a propiolic acid group .
Molecular Structure Analysis
The molecular structure of 3-(Pyridin-2-yl)propiolic acid consists of a pyridine ring attached to a propiolic acid group . The InChI key for this compound is PALVOZXUYYJTDL-UHFFFAOYSA-N . The compound has a topological polar surface area of 50.2 Ų and a complexity of 211 .Physical And Chemical Properties Analysis
3-(Pyridin-2-yl)propiolic acid has a molecular weight of 147.13 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound has an exact mass of 147.032028402 g/mol and a monoisotopic mass of 147.032028402 g/mol .Scientific Research Applications
Coordination Polymers and Metal-Organic Frameworks (MOFs)
3-(Pyridin-2-yl)propiolic acid: is utilized in the synthesis of coordination polymers and MOFs . These structures are of great interest due to their potential applications in gas storage, separation, and catalysis. The acid acts as a bidentate ligand, coordinating with metal ions to form extended networks. This application is significant in material science, particularly for developing new materials with specific pore sizes and shapes.
Fluorescence Enhancement in Sol-Gels
This compound serves as a chelating agent for rare-earth ions like Eu³⁺ and Tb³⁺ . When incorporated into sol-gels, it enhances fluorescence properties, which is beneficial for creating advanced photonic materials. These materials can be used in optical devices and sensors, contributing to advancements in bioimaging and diagnostics.
Organic Synthesis
3-(Pyridin-2-yl)propiolic acid: is a precursor in the Ugi four-component reaction (Ugi-4CR), which is a versatile method for generating complex organic molecules . Its reactivity allows for the construction of a wide array of functionalized compounds, including amino acids and heterocycles, which are valuable in pharmaceutical research and development.
Photophysical Studies
The compound exhibits interesting photophysical behavior, which is studied using various spectroscopic techniques . Understanding its properties can lead to the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Industrial Applications
In industrial settings, 3-(Pyridin-2-yl)propiolic acid can be used to synthesize intermediates for more complex chemical products . Its role in the production of polymers, coatings, and adhesives is crucial for manufacturing processes that require materials with specific chemical properties.
Future Directions
Pyridine compounds, including 3-(Pyridin-2-yl)propiolic acid, continue to attract interest due to their diverse functional groups and potential applications in various fields . Future research may focus on developing robust methods for the selective introduction of multiple functional groups to the pyridine scaffold .
properties
IUPAC Name |
3-pyridin-2-ylprop-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALVOZXUYYJTDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)propiolic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.